Cas no 2470435-26-6 (1-(5-pentylfuran-2-yl)methanamine hydrochloride)
1-(5-pentylfuran-2-yl)methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Z4554665961
- 1-(5-pentylfuran-2-yl)methanamine hydrochloride
- EN300-27100748
- 2470435-26-6
- (5-Pentylfuran-2-yl)methanamine;hydrochloride
-
- MDL: MFCD32710965
- Inchi: 1S/C10H17NO.ClH/c1-2-3-4-5-9-6-7-10(8-11)12-9;/h6-7H,2-5,8,11H2,1H3;1H
- InChI Key: DJMWKQNCZJSPIQ-UHFFFAOYSA-N
- SMILES: Cl.O1C(CN)=CC=C1CCCCC
Computed Properties
- Exact Mass: 203.1076919g/mol
- Monoisotopic Mass: 203.1076919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 116
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2Ų
1-(5-pentylfuran-2-yl)methanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27100748-0.05g |
1-(5-pentylfuran-2-yl)methanamine hydrochloride |
2470435-26-6 | 95% | 0.05g |
$168.0 | 2023-11-13 | |
| Enamine | EN300-27100748-0.1g |
1-(5-pentylfuran-2-yl)methanamine hydrochloride |
2470435-26-6 | 95% | 0.1g |
$252.0 | 2023-11-13 | |
| Enamine | EN300-27100748-0.25g |
1-(5-pentylfuran-2-yl)methanamine hydrochloride |
2470435-26-6 | 95% | 0.25g |
$361.0 | 2023-11-13 | |
| Enamine | EN300-27100748-0.5g |
1-(5-pentylfuran-2-yl)methanamine hydrochloride |
2470435-26-6 | 95% | 0.5g |
$569.0 | 2023-11-13 | |
| Enamine | EN300-27100748-1.0g |
1-(5-pentylfuran-2-yl)methanamine hydrochloride |
2470435-26-6 | 95% | 1g |
$728.0 | 2023-06-02 | |
| Enamine | EN300-27100748-2.5g |
1-(5-pentylfuran-2-yl)methanamine hydrochloride |
2470435-26-6 | 95% | 2.5g |
$1428.0 | 2023-11-13 | |
| Enamine | EN300-27100748-5.0g |
1-(5-pentylfuran-2-yl)methanamine hydrochloride |
2470435-26-6 | 95% | 5g |
$2110.0 | 2023-06-02 | |
| Enamine | EN300-27100748-10.0g |
1-(5-pentylfuran-2-yl)methanamine hydrochloride |
2470435-26-6 | 95% | 10g |
$3131.0 | 2023-06-02 | |
| Enamine | EN300-27100748-1g |
1-(5-pentylfuran-2-yl)methanamine hydrochloride |
2470435-26-6 | 95% | 1g |
$728.0 | 2023-11-13 | |
| Enamine | EN300-27100748-5g |
1-(5-pentylfuran-2-yl)methanamine hydrochloride |
2470435-26-6 | 95% | 5g |
$2110.0 | 2023-11-13 |
1-(5-pentylfuran-2-yl)methanamine hydrochloride Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 1-(5-pentylfuran-2-yl)methanamine hydrochloride
Introduction to 1-(5-pentylfuran-2-yl)methanamine hydrochloride (CAS No. 2470435-26-6)
1-(5-pentylfuran-2-yl)methanamine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 2470435-26-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that feature a fused heterocyclic system, specifically a furan ring, which is appended with an amine functional group and a pentyl side chain. The hydrochloride salt form enhances its solubility in aqueous systems, making it more amenable for various biochemical and pharmacological studies.
The structural motif of 1-(5-pentylfuran-2-yl)methanamine hydrochloride positions it as a potential scaffold for drug discovery, particularly in the context of central nervous system (CNS) therapeutics. The presence of the furan ring suggests possible interactions with biological targets such as enzymes or receptors, while the amine and pentyl groups contribute to pharmacokinetic properties that could influence bioavailability and metabolic stability. Recent advancements in computational chemistry have enabled the virtual screening of such compounds against large databases of biological targets, identifying 1-(5-pentylfuran-2-yl)methanamine hydrochloride as a candidate for further investigation.
In the realm of medicinal chemistry, the synthesis and optimization of analogs derived from this core structure have been explored to modulate activity profiles. For instance, modifications to the pentyl chain or the substitution pattern on the furan ring can alter binding affinities and selectivity. Studies have shown that derivatives with similar scaffolds exhibit properties that are relevant to treating neurological disorders, including modulation of neurotransmitter systems. The amine moiety, in particular, is a common pharmacophore in CNS drugs, often involved in H3 receptor antagonism or other mechanisms.
Recent preclinical studies have highlighted the potential of compounds like 1-(5-pentylfuran-2-yl)methanamine hydrochloride in models of cognitive dysfunction and neuroinflammation. The unique combination of structural features—such as the furan ring’s ability to engage with aromatic residues in protein binding pockets and the alkyl chain’s influence on lipophilicity—makes it an attractive candidate for further development. Researchers have leveraged high-throughput screening (HTS) technologies to identify hits that share structural similarities with this compound, leading to novel derivatives with enhanced pharmacological profiles.
The hydrochloride salt form of this compound is particularly noteworthy for its improved solubility, which is a critical factor in drug formulation. Enhanced solubility often translates to better bioavailability and more consistent drug delivery, reducing dosing frequency and improving patient compliance. This property has been exploited in early-stage drug development pipelines, where formulations are optimized for oral or parenteral administration. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a practical candidate for industrial-scale production.
The synthesis pathways for 1-(5-pentylfuran-2-yl)methanamine hydrochloride have been refined through multi-step organic transformations involving key intermediates such as 5-pentenol derivatives and protected amine precursors. Advances in catalytic methods, including transition-metal-catalyzed cross-coupling reactions, have streamlined these synthetic routes, reducing reaction times and improving yields. Such methodologies are essential for producing sufficient quantities of material for both preclinical testing and potential clinical trials.
The pharmacological evaluation of 1-(5-pentylfuran-2-yl)methanamine hydrochloride has revealed intriguing interactions with several biological targets. For example, initial assays suggest potential activity at histaminergic receptors, which are implicated in sleep regulation and cognitive processes. Furthermore, its structural resemblance to known active ingredients prompts exploration into its efficacy against other neurological conditions such as epilepsy or neurodegenerative diseases. These findings underscore the importance of structural diversity in medicinal chemistry libraries and highlight how compounds like this can serve as starting points for drug development programs.
As computational modeling techniques continue to evolve, virtual screening approaches are becoming increasingly sophisticated in predicting molecular interactions. Predictive models based on quantum mechanics/molecular mechanics (QM/MM) simulations can provide insights into how 1-(5-pentylfuran-2-yl)methanamine hydrochloride might bind to its intended targets at an atomic level. Such simulations complement experimental data by offering hypotheses about binding modes and allosteric effects that could be exploited to improve drug efficacy or reduce side effects.
The regulatory landscape for novel pharmaceutical compounds necessitates rigorous testing before human use can be considered. Preclinical toxicology studies are essential to assess safety profiles, including acute toxicity assays and chronic exposure evaluations. While 1-(5-pentylfuran-2-yl)methanamine hydrochloride has shown promise in vitro and in animal models, comprehensive toxicological assessments remain a priority before any clinical translation can occur. These studies not only ensure patient safety but also provide valuable data for regulatory submissions.
The role of academic research institutions cannot be overstated in advancing our understanding of compounds like 1-(5-pentylfuran-2-yl)methanamine hydrochloride. Collaborative efforts between synthetic chemists, pharmacologists, and bioinformaticians drive innovation by integrating experimental data with computational predictions. Open-access publications sharing methodologies and findings further accelerate progress within the scientific community.
In conclusion,1-(5-pentylfuran-2-yl)methanamine hydrochloride (CAS No. 2470435-26-6) represents a compelling example of how structural features can be leveraged to develop novel therapeutic agents. Its unique combination of pharmacophoric elements positions it as a valuable scaffold for further medicinal chemistry exploration aimed at addressing unmet medical needs in neurological disorders among other therapeutic areas where its mechanism-based activity may prove beneficial.
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